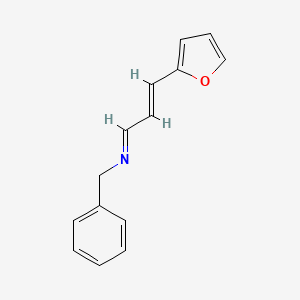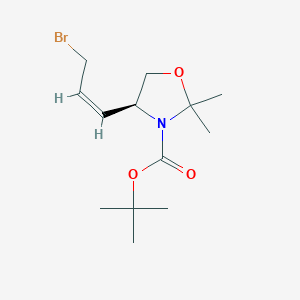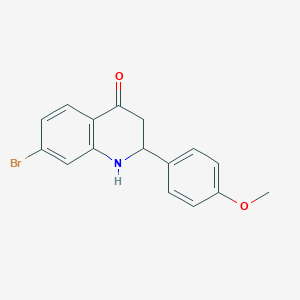
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinones It is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the quinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 7-bromo-2-chloroquinoline.
Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 7-bromo-2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired quinolinone structure.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Scientific Research Applications
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-phenylquinolin-4(1H)-one
- 7-Bromo-2-(4-hydroxyphenyl)quinolin-4(1H)-one
- 7-Bromo-2-(4-methylphenyl)quinolin-4(1H)-one
Uniqueness
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the methoxy group at the 4th position of the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
882854-42-4 |
|---|---|
Molecular Formula |
C16H14BrNO2 |
Molecular Weight |
332.19 g/mol |
IUPAC Name |
7-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-12-5-2-10(3-6-12)14-9-16(19)13-7-4-11(17)8-15(13)18-14/h2-8,14,18H,9H2,1H3 |
InChI Key |
RDOPFTYMEFUCGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
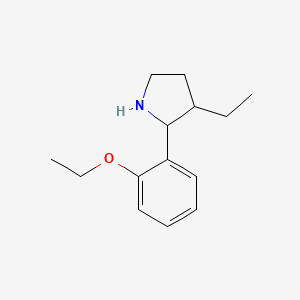

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
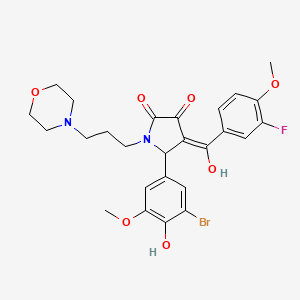
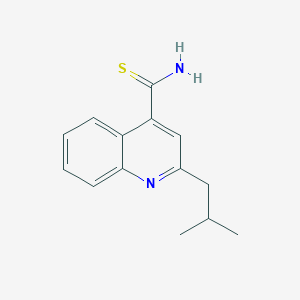
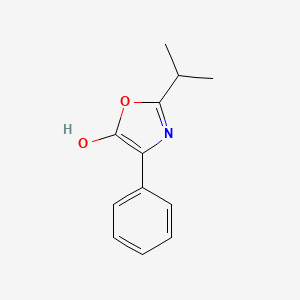

![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
